![molecular formula C9H14N4O B2539903 (5R,6R)-5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one CAS No. 1807916-83-1](/img/structure/B2539903.png)
(5R,6R)-5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
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Description
Molecular Structure Analysis
The InChI code for this compound is1S/C10H16N4O/c1-13-9(15)4-3-7(11)10(13)8-5-6-12-14(8)2/h5-7,10H,3-4,11H2,1-2H3/t7-,10-/m1/s1
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry. Physical And Chemical Properties Analysis
The molecular weight of this compound is 194.238. Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Therapeutic Applications of Pyrazoline Derivatives
Pyrazolines, including derivatives similar to the specified compound, have been recognized for their diverse pharmacological effects. These effects range from antimicrobial (including antibacterial, antifungal, antiamoebic, and antimycobacterial properties) to anti-inflammatory, analgesic, antidepressant, and anticancer activities. Further pharmacological impacts include actions as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral activities, MAO-inhibitory, antinociceptive activity, insecticidal, hypotensive, and antioxidant activities. Their role as steroidal and antidiabetic agents, ACAT inhibitors, and effectors on urotensin II and somatostatin-5 receptors, TGF-β signal transduction inhibitors, and neurocytotoxicity inhibitors has also been documented. The wide range of therapeutic applications highlights the compound's significance in drug discovery and pharmaceutical science (Shaaban, Mayhoub, & Farag, 2012).
Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold, closely related in structure to the queried compound, is noted for its broad range of medicinal properties, such as anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. Structure-activity relationship (SAR) studies have garnered significant attention, leading to the derivation of many lead compounds for various disease targets. This highlights the untapped potential of such scaffolds in developing future drug candidates (Cherukupalli et al., 2017).
Role in Anticancer Research
The exploration of pyrazoline derivatives for anticancer applications has seen significant research interest. These compounds, including structures similar to the mentioned compound, have been studied for their cytotoxic properties against various cancer cell lines. The investigation into their mechanisms of action, including apoptosis induction, generation of reactive oxygen species, activation of caspases, and effects on mitochondrial functions, underlines their potential as antineoplastic agents. This area of research opens avenues for developing new therapeutic agents targeting cancer (Hossain et al., 2020).
properties
IUPAC Name |
(5R,6R)-5-amino-6-(2-methylpyrazol-3-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13-7(4-5-11-13)9-6(10)2-3-8(14)12-9/h4-6,9H,2-3,10H2,1H3,(H,12,14)/t6-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJMTLNANLVYOF-HZGVNTEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,6R)-5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one |
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